4-(Methylsulfonyl)benzoic acid
Overview
Description
4-(Methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H8O4S. It is characterized by a benzoic acid core substituted with a methylsulfonyl group at the para position. This compound is known for its applications as a corrosion inhibitor and as an intermediate in organic synthesis .
Scientific Research Applications
4-(Methylsulfonyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as a corrosion inhibitor and in the production of dyes and pigments
Safety and Hazards
4-(Methylsulfonyl)benzoic acid can cause skin irritation and serious eye damage. It may also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known to belong to the class of organic compounds known as sulfanilides . These compounds are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .
Mode of Action
As a sulfanilide compound, it may interact with its targets through the sulfanilide moiety .
Action Environment
Like other organic compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
4-(Methylsulfonyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative reactions, such as those catalyzing the oxidation of benzylic positions . The nature of these interactions often involves the formation of transient complexes that facilitate the transfer of electrons or functional groups, thereby influencing the overall reaction kinetics and outcomes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in the flux of metabolic pathways, potentially leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, including potential alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing oxidative stress responses and modulating metabolic pathways . At higher doses, it can induce toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful as the dosage increases.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism. It interacts with enzymes that catalyze the oxidation of benzylic positions, influencing the production of reactive oxygen species and other metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites, potentially impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and partition coefficients.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in mitochondria, where it can influence oxidative metabolism and energy production. The precise localization within cells can determine the compound’s overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methylsulfonyl)benzoic acid can be synthesized through various methods. One common approach involves the nitration of 2-aminoterephthalic acid using nitric acid and sulfuric acid . Another method includes the oxidation of toluenes to benzoic acids using Cu(I) and HNO3 as catalysts .
Industrial Production Methods: Industrial production often employs the nitration method due to its efficiency and scalability. The reaction conditions typically involve controlled temperatures and the use of concentrated acids to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acids depending on the reagents used.
Comparison with Similar Compounds
- 4-Methanesulfonylbenzoic acid
- 4-Carboxyphenyl methyl sulfone
- 4-Methylsulphonylbenzoic acid
Comparison: 4-(Methylsulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .
Properties
IUPAC Name |
4-methylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBWNNKDUMXZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193531 | |
Record name | p-(Methylsulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4052-30-6 | |
Record name | 4-(Methylsulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4052-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylsulfonyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylsulfonyl)benzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-(Methylsulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(methylsulphonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(Methylsulfonyl)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH6TZZ7RC7 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the methods for synthesizing 4-(methylsulfonyl)benzoic acid?
A1: Several methods exist for synthesizing this compound. One approach involves using 4-methylbenzenesulfonyl chloride as a starting material, followed by reduction, methylation, oxidation, and purification steps. [] Another method utilizes 2-chloro-4-(methylsulfonyl)toluene and employs liquid-phase catalytic oxidation using an Amoco catalyst in acetic acid. []
Q2: Are there any environmentally friendly approaches to synthesizing this compound?
A2: Yes, a greener synthesis method utilizes chloroacetic acid instead of dimethyl sulfate in the methylation process. This substitution significantly reduces cost and environmental impact compared to traditional methods. []
Q3: What is a significant challenge in the production of 2-chloro-4-(methylsulfonyl)benzoic acid, a related compound?
A3: A key challenge in producing 2-chloro-4-(methylsulfonyl)benzoic acid lies in achieving high purity and production rates. New synthetic routes are continually being developed to address this issue. []
Q4: What is a notable application of this compound in drug development?
A4: this compound serves as a key building block in synthesizing a benzoxazepine-containing kinase inhibitor, specifically the mTOR inhibitor 1. This compound has demonstrated potential in pharmaceutical research. []
Q5: How is this compound used in agricultural chemistry?
A5: this compound is a significant degradation product of mesotrione, a widely used herbicide in corn production. Understanding its presence in soil and water is crucial for assessing the environmental impact of mesotrione. [, ]
Q6: Has this compound been linked to any occupational health concerns?
A6: Yes, a related compound, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid, has been identified as a potential occupational hazard in a Finnish chemical factory. It has been linked to occupational asthma, rhinitis, and urticaria through IgE-mediated mechanisms. [, ]
Q7: How are residues of mesotrione and its metabolites, including this compound, typically analyzed?
A7: Residues of mesotrione, 4-methylsulfonyl-2-nitrobenzoic acid (MNBA), and 2-amino-4-methylsulfonyl-benzoic acid (AMBA) are commonly analyzed using a multi-step method involving extraction, cleanup using reverse-phase high-performance liquid chromatography (RPHPLC), conversion to AMBA, and final analysis by RPHPLC with fluorescence detection. []
Q8: What analytical techniques are used to quantify mesotrione and its degradation products in water samples?
A8: Several methods are available for quantifying mesotrione and its degradation products in water. One approach utilizes solid-phase fluoroimmunoassay (FIA) with direct fluorescence measurement on a solid support. [] Another method involves differential pulse voltammetry (DPV) using a glassy carbon electrode (GCE) for analysis. []
Q9: How is the environmental fate of mesotrione, including its degradation into compounds like this compound, studied?
A9: Researchers investigate the fate of mesotrione in the environment by quantifying its presence and the presence of its metabolites in various environmental matrices like soil and water. This helps assess the long-term impact of this herbicide on ecosystems. []
Q10: Has any research been conducted on the potential use of plants to remediate mesotrione and its degradation products, including this compound, from water?
A10: Yes, studies have explored the phytoremediation potential of Pistia stratiotes (water lettuce) for removing mesotrione and its degradation products, including this compound, from contaminated water. Results suggest that this plant can effectively remove these compounds without experiencing significant phytotoxic effects. []
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